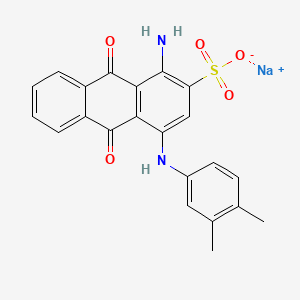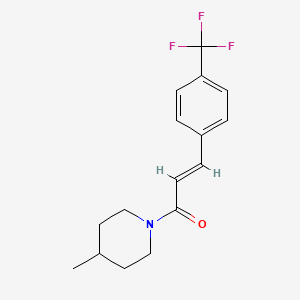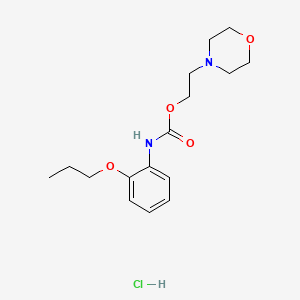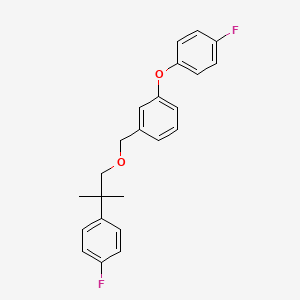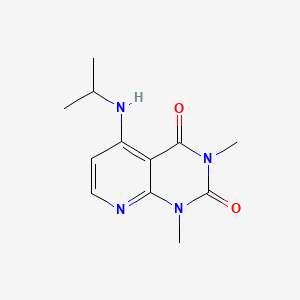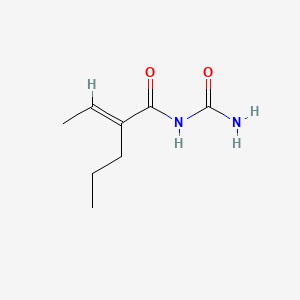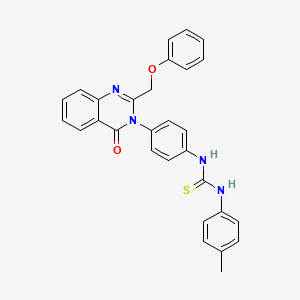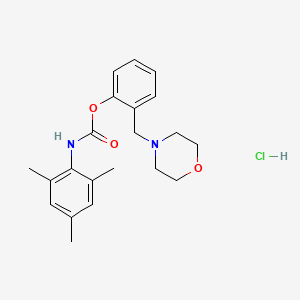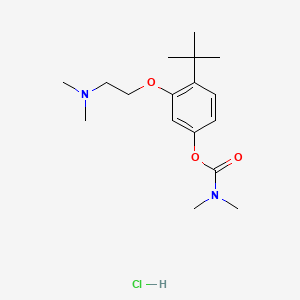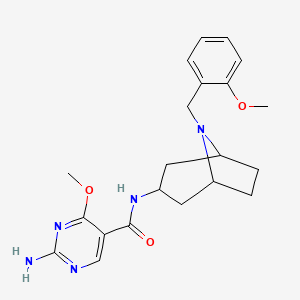
1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione, also known as erythrolaccin, is a compound with the molecular formula C15H10O6 and a molecular weight of 286.236 g/mol . This compound is characterized by its anthracenedione structure, which includes four hydroxyl groups and a methyl group. It is commonly used as a food additive and emulsifier .
Preparation Methods
The synthesis of 1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives.
Methylation: The addition of a methyl group at the 4-position.
Reaction Conditions: These reactions are usually carried out under controlled temperature and pressure conditions, often in the presence of catalysts to enhance the reaction rate and yield.
Industrial production methods may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher efficiency and yield.
Chemical Reactions Analysis
1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its structural similarity to anthracycline antibiotics.
Industry: It is used as a dye intermediate and in the production of pigments.
Mechanism of Action
The mechanism by which 1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione exerts its effects involves its interaction with cellular components. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s molecular targets include enzymes and receptors involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
1,2,5,7-Tetrahydroxy-4-methyl-9,10-anthracenedione can be compared with other anthracenedione derivatives, such as:
Mitoxantrone: An anthracenedione-derived chemotherapeutic agent used in cancer treatment.
Anthraquinone: A parent compound for many derivatives with diverse applications in dyes and pigments.
1,4-Dihydroxyanthraquinone: Another hydroxylated anthraquinone with similar chemical properties but different biological activities.
The uniqueness of this compound lies in its specific hydroxylation pattern and methyl group, which confer distinct chemical reactivity and biological properties.
Properties
CAS No. |
793-94-2 |
|---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
1,2,5,7-tetrahydroxy-4-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c1-5-2-9(18)14(20)12-10(5)15(21)11-7(13(12)19)3-6(16)4-8(11)17/h2-4,16-18,20H,1H3 |
InChI Key |
BLDJVHTUDLDCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


